2-Amino-3-(5-bromo-2,3-difluoro-4-hydroxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(5-bromo-2,3-difluoro-4-hydroxyphenyl)propanoic acid is a complex organic compound characterized by the presence of amino, bromo, difluoro, and hydroxy functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5-bromo-2,3-difluoro-4-hydroxyphenyl)propanoic acid typically involves multi-step organic reactions. One common method involves the bromination of a difluorophenyl compound followed by the introduction of an amino group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(5-bromo-2,3-difluoro-4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange or amino group substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions may produce derivatives with different halogen atoms.
Scientific Research Applications
2-Amino-3-(5-bromo-2,3-difluoro-4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate the effects of halogenated phenyl compounds on biological systems.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Amino-3-(5-bromo-2,3-difluoro-4-hydroxyphenyl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects or other biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,4-difluorobenzoic acid: Similar in structure but lacks the bromine atom.
3-Fluorophenylboronic acid: Contains a fluorine atom but differs in the overall structure and functional groups.
Uniqueness
The uniqueness of 2-Amino-3-(5-bromo-2,3-difluoro-4-hydroxyphenyl)propanoic acid lies in its combination of functional groups, which provides a distinct set of chemical and biological properties
Properties
Molecular Formula |
C9H8BrF2NO3 |
---|---|
Molecular Weight |
296.07 g/mol |
IUPAC Name |
2-amino-3-(5-bromo-2,3-difluoro-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H8BrF2NO3/c10-4-1-3(2-5(13)9(15)16)6(11)7(12)8(4)14/h1,5,14H,2,13H2,(H,15,16) |
InChI Key |
LCVUFGNIQTYLRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)F)F)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.